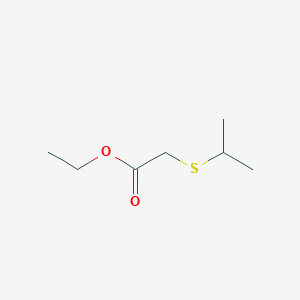

Ethyl (isopropylthio)acetate

Description

Ethyl (isopropylthio)acetate is a thioester compound characterized by the substitution of an oxygen atom in the ester group with a sulfur atom, specifically incorporating an isopropylthio (-S-iPr) moiety. The general formula for such compounds is CₓHᵧO₂S, with variations depending on the alkyl group attached to the sulfur. This compound is likely synthesized via nucleophilic substitution reactions, similar to methods described for related thioesters (e.g., reacting a thiolate with an ethyl haloacetate) .

Thioesters like this are critical intermediates in organic synthesis and pharmaceuticals due to their reactivity in alkylation and acylation reactions . However, specific applications of this compound require further research.

Properties

CAS No. |

89794-70-7 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

ethyl 2-propan-2-ylsulfanylacetate |

InChI |

InChI=1S/C7H14O2S/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

PPMUCFDUTIQTKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Acetate Esters

Esters like ethyl acetate and isopropyl acetate undergo hydrolysis, pyrolysis, and radical-initiated reactions. For example:

-

Hydrolysis : Ethyl acetate hydrolyzes in acidic or basic conditions to form acetic acid and ethanol, following a Fischer equilibrium mechanism .

-

Pyrolysis : Ethyl and isopropyl acetates decompose thermally to yield acetic acid and alkenes (e.g., ethylene or propylene) via a six-membered cyclic transition state .

Key Pyrolytic Rate Constants

| Ester | Rate Expression (k) | Activation Energy (Eₐ) |

|---|---|---|

| Ethyl acetate | 47,750 cal/mol | |

| Isopropyl acetate | 45,000 cal/mol |

Radical-Mediated Reactions

Acetates participate in H-abstraction reactions with radicals (e.g., OH, HO₂), critical in combustion chemistry:

These reactions proceed via hydrogen abstraction from the alkyl chain, forming resonance-stabilized radicals .

Coproduction Methods

Ethyl acetate and isopropyl acetate are coproduced via reactive distillation using ethanol/isopropanol and acetic acid. Key parameters include :

-

Temperature : 98–103°C

-

Catalyst : Acidic solid catalysts (e.g., silicotungstic acid)

-

Yields : Ethyl acetate (~81–83%) and isopropyl acetate (~12%) in decanter organic phases .

Tishchenko Reaction

Acetaldehyde dimerizes in the presence of alkoxide catalysts to form ethyl acetate :

Transition State in Pyrolysis

Ethyl acetate pyrolysis involves a cyclic transition state with concerted C–O and C–H bond cleavage (Figure 1) :

Entropy of Activation : (ethyl acetate) .

Acid-Catalyzed Esterification

Equilibrium-driven synthesis of ethyl acetate from ethanol and acetic acid :

Yield : ~65% at room temperature, enhanced by water removal .

Gaps and Recommendations

The absence of specific data on Ethyl (isopropylthio)acetate suggests the need to investigate:

-

Thioester-Specific Reactivity : Thioesters often exhibit distinct nucleophilic and redox behavior compared to oxygen esters.

-

Advanced Databases : Consult Reaxys or SciFinder for kinetic/thermodynamic data on sulfur-containing esters.

-

Experimental Studies : Pyrolysis or hydrolysis studies under varied pH and temperature conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |

|---|---|---|---|---|

| Ethyl (isopropylthio)acetate* | C₇H₁₄O₂S | ~162.25 | Not available | -S-iPr thioester |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | -O- ester |

| Ethyl thioacetate | C₄H₈OS | 104.17 | 625-60-5 | -S- thioester |

| Ethyl (methylthio)acetate | C₅H₁₀O₂S | 134.20 | 4455-13-4 | -S-Me thioester |

| Isopropyl acetate | C₅H₁₀O₂ | 102.13 | 108-21-4 | -O-iPr ester |

- Reactivity : Thioesters (e.g., ethyl thioacetate) are more nucleophilic than oxygen esters (e.g., ethyl acetate) due to sulfur’s lower electronegativity, enhancing their utility in coupling reactions .

- Stability : Thioesters are generally less stable toward hydrolysis than oxygen esters but more resistant to enzymatic degradation .

Table 2: Hazard Profiles

*Inferred from analogs .

Q & A

Q. What are the standard laboratory synthesis methods for Ethyl Acetate, and how do reaction conditions influence yield?

Ethyl Acetate is typically synthesized via acid-catalyzed esterification of acetic acid and ethanol. Key variables include:

- Catalyst concentration : Higher H₂SO₄ concentrations accelerate equilibrium but risk side reactions (e.g., dehydration).

- Temperature : Optimal at 70–80°C; higher temperatures may shift equilibrium but require reflux control .

- Molar ratios : Excess ethanol improves acetic acid conversion via Le Chatelier’s principle . Methodological Tip: Monitor reaction progress using GC-MS to quantify unreacted acetic acid .

Q. How can Ethyl Acetate be characterized analytically, and what benchmarks ensure purity?

- GC-MS : Identifies trace impurities (e.g., residual ethanol or acetic acid) using retention indices and mass fragmentation patterns .

- HPLC/UV-IR : Validates purity ≥99.5% per USP standards, with absorbance peaks at 210–280 nm for carbonyl groups .

- Thermodynamic benchmarks : Compare boiling point (77.1°C) and density (0.902 g/cm³) against NIST data .

Q. What safety protocols are critical when handling Ethyl Acetate in laboratory settings?

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 400 ppm) .

- First Aid : For spills, neutralize with sodium bicarbonate and adsorb with inert material. Eye exposure requires 15-minute flushing with water .

- Storage : Keep in amber glass containers away from oxidizers (e.g., HNO₃) to prevent explosive peroxides .

Q. What thermodynamic properties are essential for modeling Ethyl Acetate’s behavior in gas-phase reactions?

Key NIST-recommended parameters include:

| Property | Value | Method | Reference |

|---|---|---|---|

| Henry’s Law Constant | 1.6 × 10⁻³ atm·m³/mol | Gas chromatography | |

| Proton Affinity | 835.7 kJ/mol | Evaluated review | |

| Gas-Phase Basicity | 804.7 kJ/mol | Transesterification equilibria |

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported gas-phase basicity values for Ethyl Acetate?

Discrepancies (e.g., 804.7 kJ/mol vs. 799.9 kJ/mol) arise from:

- Experimental techniques : Ion cyclotron resonance (ICR) vs. flowing afterglow methods introduce systematic biases .

- Temperature calibration : Values at 298K vs. 338K require adjustment via van’t Hoff equations . Resolution Strategy: Validate using dual techniques (e.g., ICR paired with computational DFT calculations) .

Q. What mechanistic insights explain Ethyl Acetate’s transesterification equilibria in the gas phase?

Studies show:

- Enolate intermediacy : Acetate enolates form via deprotonation at α-carbon, driving alkyl exchange .

- Solvent-free dynamics : Gas-phase reactions favor entropy-driven pathways with ΔrG° = 1527 kJ/mol . Experimental Design: Use isotopic labeling (e.g., D³-acetic acid) to track proton transfer steps via mass spectrometry .

Q. How do experimental variables influence dialkylation outcomes when using Ethyl Acetate derivatives?

From dialkylation studies of ethyl nitroacetate :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Base (e.g., NaH) | 1.2 equivalents | Maximizes enolate formation |

| Solvent | Anhydrous THF | Reduces hydrolysis side reactions |

| Temperature | −78°C (slow warming) | Controls exothermicity |

Q. What strategies optimize GC-MS analysis for Ethyl Acetate in complex mixtures?

- Column selection : Polar stationary phases (e.g., PEG) enhance resolution of esters from alcohols .

- Ionization tuning : Electron impact (70 eV) ensures reproducible fragmentation patterns .

- Quantitation : Internal standards (e.g., ethyl-D5 acetate) correct for signal drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.